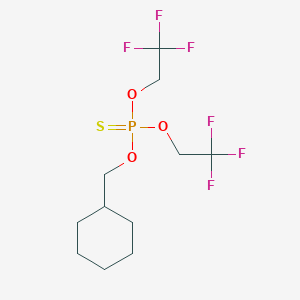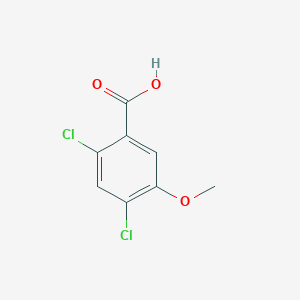
2,4-二氯-5-甲氧基苯甲酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichloro-5-methoxybenzoic acid is an organic compound with the molecular formula C8H6Cl2O3. It is a derivative of benzoic acid, characterized by the presence of two chlorine atoms and one methoxy group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
科学研究应用
2,4-Dichloro-5-methoxybenzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of herbicides and other agrochemicals.
作用机制
Target of Action
It is structurally similar to dicamba (3,6-dichloro-2-methoxybenzoic acid), a well-known herbicide . Dicamba acts on broadleaf weeds, disrupting their growth processes . It’s plausible that 2,4-Dichloro-5-methoxybenzoic acid may have similar targets due to its structural similarity.
Mode of Action
Dicamba, a similar compound, disrupts plant growth by mimicking natural plant hormones, leading to abnormal growth and eventual plant death . It’s possible that 2,4-Dichloro-5-methoxybenzoic acid may have a similar mode of action.
Biochemical Pathways
Dicamba is known to interfere with nucleic acid metabolism and disrupt transport systems within plants . It’s plausible that 2,4-Dichloro-5-methoxybenzoic acid may affect similar pathways.
Pharmacokinetics
Dicamba is known to be highly soluble in water, volatile, and has a low potential to leach to groundwater . . These properties may influence the bioavailability of 2,4-Dichloro-5-methoxybenzoic acid.
Result of Action
Dicamba, a similar compound, is known to cause abnormal growth and eventual death in targeted plants . It’s plausible that 2,4-Dichloro-5-methoxybenzoic acid may have similar effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,4-Dichloro-5-methoxybenzoic acid. For instance, Dicamba’s effectiveness can be influenced by environmental conditions such as temperature, rainfall, and soil type . Similarly, the action of 2,4-Dichloro-5-methoxybenzoic acid may also be influenced by such factors.
准备方法
Synthetic Routes and Reaction Conditions
2,4-Dichloro-5-methoxybenzoic acid can be synthesized through several methods. One common method involves the reaction of 2,4-dichloro-5-fluorobenzoic acid with methanol in the presence of sodium hydride in N,N-dimethylformamide (DMF) at 120°C for 12 hours. The reaction mixture is then cooled, and concentrated hydrochloric acid is added to acidify the solution. The product is extracted with diethyl ether, washed with water, dried over magnesium sulfate, and concentrated under reduced pressure to obtain 2,4-dichloro-5-methoxybenzoic acid as a pale gray solid .
Industrial Production Methods
Industrial production methods for 2,4-dichloro-5-methoxybenzoic acid typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards.
化学反应分析
Types of Reactions
2,4-Dichloro-5-methoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroxy derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydride, methanol, and concentrated hydrochloric acid. Reaction conditions often involve elevated temperatures and specific solvents like DMF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the chlorine atoms.
相似化合物的比较
Similar Compounds
Dicamba (3,6-Dichloro-2-methoxybenzoic acid): A widely used herbicide with similar structural features but different substitution patterns.
2,4-Dichlorophenoxyacetic acid: Another herbicide with similar applications but different chemical structure.
Uniqueness
2,4-Dichloro-5-methoxybenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group and chlorine atoms contribute to its reactivity and effectiveness as an herbicide .
属性
IUPAC Name |
2,4-dichloro-5-methoxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O3/c1-13-7-2-4(8(11)12)5(9)3-6(7)10/h2-3H,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVPJGPYGBCUOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-[[(1R)-1-(2-Methoxy-5-methylphenyl)ethyl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2381532.png)
![2-Chloro-N-[[2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl]methyl]propanamide](/img/structure/B2381534.png)
![N-{4-[(4-ethoxyphenyl)sulfamoyl]phenyl}furan-2-carboxamide](/img/structure/B2381535.png)
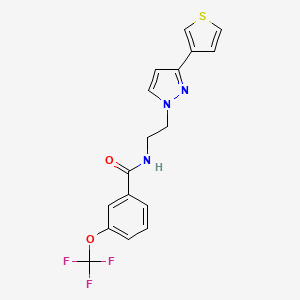
![3-[(2,3-Dimethylphenyl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2381538.png)
![2-[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thieno[2,3-b]quinoline](/img/structure/B2381540.png)
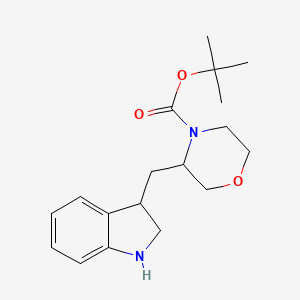
![1-[4-Chloro-3-(trifluoromethyl)phenyl]sulfonylpyrrolidine](/img/structure/B2381543.png)
![4-[methyl(phenyl)sulfamoyl]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2381544.png)

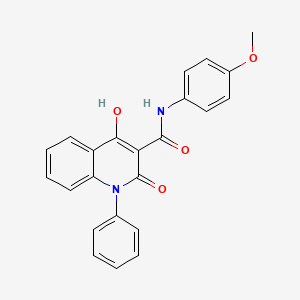

![[(2R,4R)-4-fluoropyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B2381554.png)
